Tetrahydropyranyldiethyleneglycol

Description

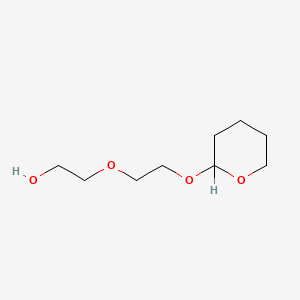

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(oxan-2-yloxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUDERUJBARLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339818 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-11-3 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydropyranyldiethyleneglycol: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyranyldiethyleneglycol, systematically named 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol, is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a diethylene glycol moiety, imparting hydrophilicity and flexibility, which is protected at one terminus by a tetrahydropyranyl (THP) group. This protecting group strategy allows for selective functionalization of the free hydroxyl group, making it a valuable building block, particularly as a polyethylene (B3416737) glycol (PEG) linker in the development of complex drug delivery systems such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in drug development, illustrated with a logical workflow.

Chemical Structure and Properties

This compound is characterized by a diethylene glycol backbone where one of the terminal hydroxyl groups is converted into a tetrahydropyranyl ether. The THP group serves as a protecting group, stable under a variety of reaction conditions but readily removable under acidic conditions.

Synonyms: 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol; Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether.[1]

Quantitative Data

A summary of the key physicochemical properties of the closely related or synonymous compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₄ | [1] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Colorless Oil | [3] |

| Boiling Point | 95 °C at 22 mmHg | [3][4][5] |

| Density | 1.077 g/mL at 20 °C | [3][4][5] |

| Refractive Index | n20/D 1.457 | [4] |

| Flash Point | 108 °C (closed cup) | [4][5] |

| Solubility | Soluble in common organic solvents. |

Experimental Protocols

The synthesis of this compound involves the protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The following is a representative experimental protocol.

Synthesis of 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol

Materials:

-

Diethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

-

Reaction Setup: To a solution of diethylene glycol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diethylene glycol is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol.

Deprotection of the THP Group

The THP group can be removed under mild acidic conditions to regenerate the hydroxyl group.

Materials:

-

2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

-

Stir the solution at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable hydrophilic linker in the construction of more complex molecules for drug delivery. The diethylene glycol unit provides flexibility and increased water solubility to the parent molecule. The THP-protected hydroxyl and the free hydroxyl allow for orthogonal chemical modifications.

A significant application is in the field of Antibody-Drug Conjugates (ADCs).[][7][8][9] In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG-based linkers, such as those derived from this compound, can improve the pharmacokinetic properties of the ADC by increasing its solubility and shielding it from the immune system.[][7][8]

The following diagram illustrates a logical workflow for the synthesis and application of a THP-protected PEG linker in the development of an Antibody-Drug Conjugate.

Caption: Workflow for ADC development using a THP-protected PEG linker.

Conclusion

This compound is a versatile synthetic building block with significant potential in drug development. Its well-defined structure, featuring a hydrophilic diethylene glycol spacer and a readily cleavable THP protecting group, makes it an ideal candidate for the construction of sophisticated drug delivery systems. The ability to synthesize and functionalize this linker with precision is a key step in the rational design of next-generation therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. Further research into novel applications of this and similar linkers will undoubtedly contribute to the development of more effective and targeted therapies.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]

- 3. 2-(四氢-2H-吡喃-2-氧基)乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical Properties of Tetrahydropyranyldiethyleneglycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyranyldiethyleneglycol, with the CAS number 2163-11-3, is a diether and a derivative of diethylene glycol. Its chemical structure incorporates a tetrahydropyran (B127337) (THP) group, a common protecting group for alcohols in organic synthesis. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and safety considerations for this compound. Due to the limited publicly available data, some information is based on predictions and analogies to similar compounds.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these data are predicted and should be confirmed by experimental analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₄ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| CAS Number | 2163-11-3 | [1][2] |

| Appearance | Oil / Liquid | [2] |

| Boiling Point | 115 °C at 0.75 Torr | |

| Density | Predicted: 1.08 g/cm³ | |

| Solubility | Predicted: Slightly soluble in chloroform (B151607) and methanol | |

| Synonyms | 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol, Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether | [2] |

Data Presentation: Quantitative Data Summary

| Parameter | Value | Notes |

| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula.[1][2] |

| Boiling Point | 115 °C | Measured at a reduced pressure of 0.75 Torr. |

| Density | ~1.08 g/cm³ | This is a predicted value. |

Experimental Protocols: Proposed Synthesis

Objective: To synthesize this compound by the protection of diethylene glycol with dihydropyran.

Materials:

-

Diethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylene glycol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution and stir until it dissolves.

-

Addition of DHP: Cool the reaction mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran dropwise from the dropping funnel to the stirred solution. An excess of diethylene glycol can be used to favor the formation of the mono-protected product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (diethylene glycol) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired this compound.

Mandatory Visualization: Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Experimental NMR and IR spectral data for this compound (CAS 2163-11-3) are not available in the searched public databases. Researchers are advised to acquire and interpret their own spectral data for structural confirmation.

Applications in Drug Development and Research

The primary application of this compound in a research context is likely as a building block in organic synthesis. The THP group serves as a protecting group for the hydroxyl functionality, which can be removed under acidic conditions. The diethylene glycol linker provides a flexible, hydrophilic spacer, which can be useful in the design and synthesis of molecules for various applications, including:

-

Linkers in Proteolysis Targeting Chimeras (PROTACs): The hydrophilic nature of the diethylene glycol unit could be advantageous in improving the solubility and cell permeability of PROTACs.

-

Spacers in Drug Conjugates: It can be used to link a drug molecule to a targeting moiety or a solubilizing group.

-

Functionalized Polyethylene Glycol (PEG) Derivatives: As a short, discrete PEG-like unit, it can be incorporated into larger polymer structures.

Currently, there is no specific information available linking this compound to any particular signaling pathways or established drug development programs. Its utility would be determined by the specific synthetic strategy and the properties of the final molecule it is incorporated into.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on its structure and information for similar glycol ethers, the following general safety precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity of this specific compound has not been thoroughly investigated. Glycol ethers as a class can have varying toxicity profiles, with some exhibiting reproductive and developmental toxicity. Therefore, it is prudent to handle this compound with care and minimize exposure until more specific data becomes available. For the related compound, triethylene glycol, the acute toxicity is low.[3]

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous experimental validation and a thorough safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether, a valuable intermediate in organic synthesis. This document details the chemical principles, experimental protocols, and purification methods for the selective monoprotection of diethylene glycol.

Introduction

Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether, also known as 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol, is a derivative of diethylene glycol where one of the hydroxyl groups is protected by a tetrahydropyranyl (THP) group. The THP group is a widely used protecting group for alcohols due to its stability in a variety of reaction conditions, including strongly basic, organometallic, and reducing environments, while being readily removable under mild acidic conditions. This selective protection of one of the two hydroxyl groups in diethylene glycol makes it a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

The synthesis involves the acid-catalyzed addition of one of the hydroxyl groups of diethylene glycol to the double bond of 3,4-dihydro-2H-pyran (DHP). Achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material is a key challenge in this synthesis.

Reaction Mechanism and Signaling Pathway

The formation of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:

-

Protonation of Dihydropyran: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the dihydropyran ring, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.

-

Nucleophilic Attack: A hydroxyl group from the diethylene glycol molecule acts as a nucleophile and attacks the electrophilic carbon atom of the oxocarbenium ion.

-

Deprotonation: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed oxonium ion, regenerating the catalyst and yielding the final product, the THP ether.

An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance

A Note on Chemical Identification: The CAS number 2163-11-3 provided in the topic query does not correspond to a publicly cataloged chemical substance. This guide will focus on a closely related and well-documented class of compounds, the phenoxyacetohydrazide derivatives, with a specific emphasis on 2-(2-methoxyphenoxy)acetohydrazide (B9715) (CAS: 107967-88-4) as a representative molecule. This class of compounds is of significant interest to researchers in drug development for its diverse biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties, experimental protocols, and potential mechanisms of action of phenoxyacetohydrazide derivatives.

Core Physical and Chemical Data

The physical and chemical properties of 2-(2-methoxyphenoxy)acetohydrazide and its parent compound, 2-phenoxyacetohydrazide, are summarized below. This data is crucial for understanding the compound's behavior in experimental settings.

Table 1: Physical and Chemical Properties of 2-(2-methoxyphenoxy)acetohydrazide

| Property | Value | Source |

| CAS Number | 107967-88-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(2-methoxyphenoxy)acetohydrazide | --INVALID-LINK-- |

| SMILES | COC1=CC=CC=C1OCC(=O)NN | --INVALID-LINK-- |

| InChI | InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | --INVALID-LINK-- |

| XLogP3 | 0 | --INVALID-LINK-- |

| Topological Polar Surface Area | 73.6 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Table 2: Physical and Chemical Properties of 2-Phenoxyacetohydrazide

| Property | Value | Source |

| CAS Number | 5330-38-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-phenoxyacetohydrazide | --INVALID-LINK-- |

| SMILES | C1=CC=C(C=C1)OCC(=O)NN | --INVALID-LINK-- |

| InChI | InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11) | --INVALID-LINK-- |

| XLogP3 | 0.3 | --INVALID-LINK-- |

| Topological Polar Surface Area | 64.4 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of phenoxyacetohydrazide derivatives are provided below.

Synthesis of Phenoxyacetohydrazide Derivatives

The general and reliable method for synthesizing phenoxyacetohydrazides is a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.[1]

Step 1: Synthesis of Ethyl Phenoxyacetate (B1228835) Intermediate

This initial step involves the O-alkylation of a substituted phenol (B47542) with an alkyl chloroacetate (B1199739).[1]

-

Materials:

-

Substituted phenol (e.g., 2-methoxyphenol) (0.05 mol)

-

Ethyl chloroacetate (0.075 mol)

-

Anhydrous potassium carbonate (0.075 mol)

-

Dry acetone (B3395972) (40 ml)

-

Ether

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A mixture of the substituted phenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 8–10 hours.[1]

-

After cooling, the solvent is removed by distillation.

-

The residue is treated with cold water to remove potassium carbonate and then extracted with ether.[1]

-

The ether layer is washed with a 10% sodium hydroxide solution, followed by water, and then dried over anhydrous sodium sulfate.[1]

-

The solvent is evaporated to yield the crude ethyl phenoxyacetate.

-

Step 2: Synthesis of Phenoxyacetohydrazide

The second step is the hydrazinolysis of the synthesized ester.[1]

-

Materials:

-

Ethyl phenoxyacetate derivative (from Step 1) (0.03 mol)

-

Hydrazine (B178648) hydrate (B1144303) (0.045 mol)

-

Ethanol (20 ml)

-

-

Procedure:

-

To a solution of the ethyl phenoxyacetate derivative in ethanol, hydrazine hydrate is added.[1]

-

The reaction mixture is stirred at room temperature for 7 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The mixture is then allowed to stand overnight.

-

The resulting white solid, the phenoxyacetohydrazide derivative, is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]

-

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cancer and normal cell lines into 96-well plates at a density of 5x10³ cells per well.[2]

-

Compound Treatment: After a 24-hour incubation period for cell attachment, treat the cells with various concentrations of the test compounds and the standard drug.[2]

-

Incubation: Incubate the treated plates for 48 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[2]

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial species.[3]

-

Materials:

-

Bacterial strains (Gram-positive and Gram-negative)

-

96-well microplates

-

Test compounds

-

Reference drugs (e.g., ampicillin, streptomycin)[3]

-

Bacterial growth medium

-

Resazurin solution (optional, for viability indication)

-

-

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial strain.

-

Inoculation: Add the bacterial suspension to each well containing the test compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be observed visually or by using a viability indicator like resazurin.

-

MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[3]

-

Potential Signaling Pathways and Mechanisms of Action

Phenoxyacetohydrazide and their hydrazone derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. Their mechanisms of action are thought to be multifactorial.

Studies have indicated that compounds in this class can induce apoptosis in cancer cells.[4] This may occur through the disruption of cellular signaling pathways. Furthermore, some phenoxyacetohydrazide derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are crucial in inflammation and angiogenesis.[5][6] Inhibition of these pathways can lead to anti-inflammatory and anti-angiogenic effects, which are relevant in cancer therapy.

The antimicrobial activity of these compounds may be enhanced by their ability to form metal complexes, which can disrupt microbial cell membranes or inhibit essential enzymes.[4]

Caption: Potential mechanisms of action for phenoxyacetohydrazide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol, a key building block in various chemical syntheses. This document outlines its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and purification.

Physicochemical Properties

2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol is a colorless liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₄ | N/A |

| Molecular Weight | 190.24 g/mol | [1] |

| Boiling Point | 95 °C at 22 mmHg | N/A |

| Density | 1.077 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.457 | N/A |

| CAS Number | 2163-11-3 | [1] |

Synthesis and Purification

A standard laboratory procedure for the synthesis of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol involves the acid-catalyzed reaction of diethylene glycol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protective group for the primary alcohol.

Experimental Protocol: Synthesis of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol

Materials:

-

Diethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylene glycol (1 equivalent) in dichloromethane.

-

Addition of Catalyst and Reagent: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution. Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (diethylene glycol) is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol.

Spectroscopic Characterization

The structure and purity of the synthesized 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol can be confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | t | 1H | O-CH-O (acetal proton) |

| 3.8-3.5 | m | 10H | -O-CH₂-CH₂-O- and THP ring protons (-O-CH₂-) |

| 2.5-2.8 | br s | 1H | -OH |

| 1.8-1.5 | m | 6H | THP ring protons (-CH₂-CH₂-CH₂-) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~99 | O-CH-O (acetal carbon) |

| ~72 | -O-CH₂-CH₂-OH |

| ~67 | -O-CH₂-CH₂-O- (next to THP) |

| ~62 | -O-CH₂- (THP ring) |

| ~61 | -CH₂-OH |

| ~30 | -CH₂- (THP ring) |

| ~25 | -CH₂- (THP ring) |

| ~19 | -CH₂- (THP ring) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2940, 2870 | Medium-Strong | C-H stretch (alkane) |

| 1120, 1075, 1035 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A mass spectrum for a compound with the same molecular formula, named Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-, is available on SpectraBase, which can be used as a reference.[1]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (190.24 m/z) may be observed, though it might be weak.

-

Loss of the THP group: Fragmentation involving the cleavage of the tetrahydropyranyl group is expected.

-

Cleavage of the ethoxy linkages: Fragmentation along the polyethylene (B3416737) glycol chain is also anticipated.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol.

References

The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal (B13267) of strategies for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a reliable and versatile choice. This technical guide provides an in-depth exploration of the core principles and practical applications of THP ethers, offering a critical resource for professionals in research, discovery, and development.

Introduction to the THP Protecting Group

The tetrahydropyranyl group is employed to protect alcohols and phenols from a wide array of reaction conditions under which the free hydroxyl group would otherwise interfere. The THP ether is, in fact, an acetal (B89532), formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This transformation converts the acidic and nucleophilic alcohol into a significantly more stable ether linkage, tolerant of a broad spectrum of non-acidic reagents.[1]

The key merits of the THP group lie in its ease of introduction, general stability, and straightforward removal under mild acidic conditions.[1][3] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectral analysis.[1][4]

Mechanism of Formation and Deprotection

The formation and cleavage of THP ethers proceed via acid catalysis, involving a stabilized carbocation intermediate.

Protection of Alcohols

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.[1][4]

Caption: Mechanism of THP ether formation.

Deprotection of THP Ethers

The removal of the THP group is essentially the reverse of the protection mechanism, relying on acid-catalyzed hydrolysis or alcoholysis.[1] Protonation of the ether oxygen of the THP group is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion. This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the free hydroxyl group on the substrate.[1][4]

Caption: Mechanism of THP ether deprotection.

Stability of THP Ethers

A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.

Table 1: Stability of THP Ethers to Various Reagents and Conditions

| Reagent/Condition | Stability | Reference(s) |

| Strongly basic conditions (e.g., NaOH, KOH) | Stable | [5][6] |

| Organometallic reagents (e.g., Grignard, organolithiums) | Stable | [1][5] |

| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [5] |

| Acylating and alkylating reagents | Stable | [5] |

| Oxidizing agents | Generally Stable | [6] |

| Reducing agents | Generally Stable | [6] |

| Acidic conditions (Brønsted and Lewis acids) | Labile | [1] |

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using a catalytic amount of trifluoroacetic acid (TFA).

Materials:

-

Primary alcohol (1 mmol)

-

3,4-Dihydro-2H-pyran (DHP) (1 mmol)

-

Trifluoroacetic acid (TFA) (0.2 mmol, 20 mol%)

-

Dichloromethane (B109758) (CH₂Cl₂) (2 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

To a solution of the primary alcohol (1 mmol) in dichloromethane (2 mL), add 3,4-dihydro-2H-pyran (1 mmol) and trifluoroacetic acid (0.2 mmol).

-

Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC). For most primary alcohols, the reaction is complete within 45 minutes.

-

Upon completion, quench the reaction by washing the organic layer twice with 10 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:19 v/v) as the eluent to afford the pure THP ether.

General Procedure for the Deprotection of a THP Ether

This protocol describes a mild deprotection of a THP ether using a catalytic amount of TFA in methanol (B129727).

Materials:

-

THP ether (1 mmol)

-

Methanol (MeOH) (2 mL)

-

Trifluoroacetic acid (TFA) (0.1 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a solution of the THP ether (1 mmol) in methanol (2 mL), add trifluoroacetic acid (0.1 mmol).

-

Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.

-

Once the starting material has been consumed, evaporate the solvent in vacuo.

-

Add dichloromethane (5 mL) to the residue and wash the solution with water (4 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the pure deprotected alcohol.

Quantitative Data on THP Ether Formation and Deprotection

The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst and substrate. The following tables summarize various catalytic systems with their respective reaction conditions and yields.

Table 2: Catalysts for the Protection of Alcohols as THP Ethers

| Catalyst | Substrate | Solvent | Time | Yield (%) | Reference(s) |

| Trifluoroacetic acid (TFA) (20 mol%) | Benzyl alcohol | CH₂Cl₂ | 45 min | 96 | |

| Acetyl chloride (1-5 mol%) | Various alcohols | Neat or CH₂Cl₂ | 5-30 min | 90-98 | [2] |

| NH₄HSO₄@SiO₂ (3 mol‰) | 2-Phenylethanol | CPME or 2-MeTHF | 4 h | >95 | [6] |

| 2,4,6-Trichloro[2][6]triazine (TT) | Benzyl alcohol | CH₃CN | 20 min | 98 | [7] |

| Ferric perchlorate | Various alcohols | CH₂Cl₂ | 10-60 min | 90-98 | [8] |

Table 3: Catalysts for the Deprotection of THP Ethers

| Catalyst | Substrate | Solvent | Time | Yield (%) | Reference(s) |

| Trifluoroacetic acid (TFA) (10 mol%) | Various THP ethers | MeOH | 15-30 min | 90-95 | |

| LiCl/H₂O | Various THP ethers | DMSO | 6 h | 85-95 | [1][9] |

| Wells-Dawson heteropolyacid (1% mmol) | Various THP ethers | THF-1% MeOH | 10-20 min | >95 | [10] |

| Iron(III) tosylate (2.0 mol%) | Various THP ethers | CH₃OH | 0.5-2 h | 85-95 | [11] |

| PdCl₂(MeCN)₂ | Various THP ethers | CH₃CN | 0.5-3 h | 90-98 |

Orthogonal Deprotection Strategies

In complex syntheses, the ability to selectively deprotect one hydroxyl group in the presence of others is crucial. THP ethers can be part of an orthogonal protecting group strategy. For instance, the acid-labile THP group can be selectively removed in the presence of base-labile (e.g., acetate) or fluoride-labile (e.g., silyl (B83357) ethers) protecting groups.[10]

Caption: Orthogonal deprotection strategy.

Spectroscopic Characterization

The successful formation of a THP ether can be confirmed by various spectroscopic techniques.

-

¹H NMR: The most characteristic signal for a THP ether is the acetal proton (O-CH-O), which appears as a broad singlet or a triplet at approximately δ 4.5-4.7 ppm. The diastereotopic protons of the tetrahydropyran (B127337) ring often show complex multiplets in the region of δ 1.5-1.9 ppm and δ 3.5-3.9 ppm.[7]

-

¹³C NMR: The acetal carbon (O-C-O) typically resonates in the range of δ 96-99 ppm. The carbons of the tetrahydropyran ring appear at approximately δ 18-31 ppm and δ 61-75 ppm.[7]

-

IR Spectroscopy: The formation of the THP ether is indicated by the appearance of strong C-O stretching bands in the region of 1150-1050 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting alcohol.[11][12]

Troubleshooting

Problem: Incomplete protection or deprotection. Possible Cause & Solution:

-

Insufficient catalyst: Increase the catalyst loading.

-

Presence of water (for protection): Ensure anhydrous conditions.

-

Steric hindrance: More forcing conditions (higher temperature, stronger acid) may be required for hindered alcohols.

Problem: Formation of byproducts. Possible Cause & Solution:

-

Polymerization of DHP: Use a milder acid catalyst (e.g., PPTS instead of TsOH) and control the temperature.

-

Acid-sensitive functional groups: Employ a milder, chemoselective catalyst.

Conclusion

The tetrahydropyranyl ether remains a cornerstone in the strategic protection of hydroxyl groups in modern organic synthesis. Its reliability, ease of handling, and predictable reactivity make it an invaluable tool for chemists in academic and industrial settings. A thorough understanding of its formation, stability, and deprotection, as outlined in this guide, is essential for its successful implementation in the synthesis of complex molecules and active pharmaceutical ingredients.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. youtube.com [youtube.com]

- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis. Among the various protecting groups available, the tetrahydropyranyl (THP) group stands out due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile cleavage under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the core mechanism of tetrahydropyranyl ether formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in organic chemistry and drug development.

The Reaction Mechanism: An Acid-Catalyzed Addition

The formation of a tetrahydropyranyl ether is fundamentally an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[3][4][5] The reaction proceeds through the following key steps:

-

Protonation of Dihydropyran: The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This protonation occurs at the carbon atom further from the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[3][4] This carbocation is a key electrophilic species in the reaction.

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic carbocation.[3][5] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final tetrahydropyranyl ether product.[5]

dot

References

Spectroscopic and Synthetic Guide to Tetrahydropyranyldiethyleneglycol

An In-depth Technical Resource for Researchers in Drug Development and Chemical Synthesis

This guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed experimental protocol for the synthesis of Tetrahydropyranyldiethyleneglycol, also known as 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol. This information is critical for researchers and scientists involved in the synthesis and characterization of modified polyethylene (B3416737) glycol (PEG) derivatives for applications in drug delivery, material science, and other areas of chemical research.

Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, this section presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. These predictions are based on the analysis of its constituent chemical moieties: the diethylene glycol backbone and the tetrahydropyranyl (THP) protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the known spectral data of diethylene glycol and other THP-protected alcohols. The presence of the chiral center at the anomeric carbon of the THP group will lead to diastereotopic protons in the adjacent methylene (B1212753) groups, potentially resulting in more complex splitting patterns than presented in this simplified prediction.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.65 | t | 1H | O-CH-O (THP) |

| ~3.85 - 3.55 | m | 10H | -CH₂-O- (diethylene glycol and THP C6) |

| ~2.50 | br s | 1H | -OH |

| ~1.85 - 1.45 | m | 6H | -CH₂- (THP C2, C3, C4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~99.0 | O-CH-O (THP C1) |

| ~72.5 | -CH₂-OH (diethylene glycol) |

| ~70.5 | -O-CH₂-CH₂-O- (diethylene glycol) |

| ~67.0 | -O-CH₂-CH₂-O-THP (diethylene glycol) |

| ~62.5 | -O-CH₂- (THP C6) |

| ~61.5 | -CH₂-OH (diethylene glycol) |

| ~30.5 | -CH₂- (THP C3) |

| ~25.5 | -CH₂- (THP C5) |

| ~19.5 | -CH₂- (THP C4) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and alkane functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2940, ~2870 | Strong | C-H stretch (alkane) |

| ~1120, ~1080, ~1040 | Strong | C-O stretch (ether and alcohol) |

Experimental Protocol: Synthesis of this compound

The following protocol describes the acid-catalyzed protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP). This method is adapted from standard procedures for the tetrahydropyranylation of alcohols.[1][2]

Materials:

-

Diethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1 equivalent). Dissolve the diethylene glycol in anhydrous dichloromethane (DCM).

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.1 to 1.5 equivalents) to the solution.

-

Initiation of Reaction: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 to 0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the mono-protected this compound.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logic diagram for the spectroscopic confirmation of the product.

References

Methodological & Application

Application Note: Tetrahydropyranyl (THP) Protection of Diethylene Glycol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

In multi-step organic synthesis, the protection of hydroxyl groups is a crucial strategy to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic conditions (e.g., with organometallics, hydrides, and acylating agents), and straightforward removal under mild acidic conditions.[1][2][3][4] This application note provides a detailed protocol for the selective mono-protection of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst. The resulting mono-THP protected diethylene glycol is a valuable bifunctional building block in various synthetic applications, including as a linker in drug-conjugate chemistry.

2. Reaction Principle

The protection reaction proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[4] The acid catalyst protonates the DHP, generating a resonance-stabilized carbocation. A hydroxyl group of diethylene glycol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[4] By controlling the stoichiometry of the reagents, selective mono-protection can be achieved.

3. Experimental Protocol

This protocol details the mono-tetrahydropyranylation of diethylene glycol.

3.1. Materials and Reagents

-

Diethylene glycol (HO(CH₂)₂O(CH₂)₂OH)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

3.2. Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1.0 eq).

-

Dissolve the diethylene glycol in anhydrous dichloromethane (DCM).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) to the stirred solution dropwise over 10-15 minutes.

3.3. Reaction and Monitoring

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, mono-THP protected diethylene glycol, should have a higher Rf value than the starting diethylene glycol.

3.4. Workup and Purification

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the mono-THP protected product from unreacted diethylene glycol and the di-protected byproduct.

4. Data Presentation

The following table summarizes the typical quantities and expected yield for the mono-THP protection of diethylene glycol on a 10 mmol scale.

| Parameter | Value | Notes |

| Reactants | ||

| Diethylene Glycol | 1.06 g (10 mmol, 1.0 eq) | Starting material |

| 3,4-Dihydro-2H-pyran (DHP) | 0.92 g (11 mmol, 1.1 eq) | Protecting group source |

| Pyridinium p-toluenesulfonate (PPTS) | 126 mg (0.5 mmol, 0.05 eq) | Acid catalyst |

| Solvent | ||

| Dichloromethane (DCM) | 50 mL | Anhydrous |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Product | ||

| Product Name | 2-(2-(2-hydroxyethoxy)ethoxy)tetrahydro-2H-pyran | |

| Expected Yield | 70-85% | After chromatographic purification |

| Molecular Weight | 190.24 g/mol |

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for the THP protection of diethylene glycol.

Caption: Workflow for the THP protection of diethylene glycol.

6. Deprotection Protocol

The THP group can be readily removed to regenerate the hydroxyl group under mild acidic conditions.

-

Dissolve the THP-protected diethylene glycol in an alcohol solvent such as methanol (B129727) or ethanol.

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), or acetic acid.[4]

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated NaHCO₃ solution).

-

Remove the solvent under reduced pressure and purify as necessary. Mild deprotection can also be achieved using reagents like lithium chloride in a water/DMSO mixture at elevated temperatures.[2][3]

References

Application Notes and Protocols for the Synthesis of Tetrahydropyranyl (THP) Ethers from Alcohols

Introduction

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] THP ethers are essentially acetals, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of THP ethers from alcohols, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][4] The mechanism proceeds through the following steps:

-

Protonation of DHP : The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized carbocation.[4]

-

Nucleophilic Attack : The alcohol acts as a nucleophile and attacks the carbocation, forming a new carbon-oxygen bond.[3][4]

-

Deprotonation : A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the THP ether.[3]

A drawback of this method is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[2]

Catalysts for THP Ether Synthesis

A variety of acidic catalysts can be employed for the synthesis of THP ethers. The choice of catalyst often depends on the substrate's sensitivity to acid and the desired reaction conditions.

-

Protic Acids : Strong acids like p-toluenesulfonic acid (TsOH) are commonly used.[4] For acid-sensitive substrates, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) are preferred.[3][6]

-

Lewis Acids : A range of Lewis acids, including bismuth triflate, ferric perchlorate, and zeolite H-beta, have been shown to be effective catalysts, often under mild conditions.[2][7]

-

Heterogeneous Catalysts : Solid-supported catalysts like NH4HSO4 on silica (B1680970) (NH4HSO4@SiO2) offer advantages such as easy removal from the reaction mixture by filtration and potential for recycling.[8]

Experimental Protocols

Below are generalized and specific protocols for the synthesis of THP ethers from alcohols.

Protocol 1: General Procedure for THP Ether Synthesis using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for a wide range of primary and secondary alcohols.

Materials:

-

Alcohol

-

3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents

-

Pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents

-

Dichloromethane (B109758) (CH2Cl2)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv) and dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

-

Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[3]

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.

-

Purify the crude product by column chromatography on silica gel if necessary.[6]

Protocol 2: THP Ether Synthesis using a Heterogeneous Catalyst (NH4HSO4@SiO2)

This protocol offers the advantage of a recyclable catalyst and a simple work-up procedure.[8]

Materials:

-

Alcohol or Phenol (B47542)

-

3,4-Dihydro-2H-pyran (DHP), 1.1 equivalents

-

NH4HSO4@SiO2 catalyst, 3 mol ‰

-

Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF)

Procedure:

-

Prepare a 4 M solution of the alcohol or phenol in cyclopentyl methyl ether or 2-methyltetrahydrofuran.

-

To this solution, add 3,4-dihydro-2H-pyran (1.1 equiv).

-

Add the NH4HSO4@SiO2 catalyst (3 mol ‰).

-

Stir the reaction mixture at room temperature for approximately 4 hours.[8] Monitor the reaction by TLC.

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether.[8] Further purification is often not necessary.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of THP ethers from various alcohols using different catalytic systems.

Table 1: Synthesis of THP Ethers using NH4HSO4@SiO2 in Green Solvents [8]

| Entry | Substrate (Alcohol/Phenol) | Solvent | Catalyst Loading (mol ‰) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 2-Phenylethanol | CPME | 3 | 4 | >99 | 98 |

| 2 | 1-Octanol | CPME | 3 | 4 | >99 | 98 |

| 3 | Benzyl alcohol | CPME | 3 | 4 | >99 | 97 |

| 4 | Cinnamyl alcohol | CPME | 3 | 4 | >99 | 96 |

| 5 | Phenol | CPME | 3 | 4 | >99 | 98 |

| 6 | 4-Methoxyphenol | CPME | 3 | 4 | >99 | 97 |

Reactions were run at room temperature with 1.1 equivalents of DHP.

Table 2: Synthesis of THP Ethers using Acetyl Chloride [9]

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | 1 | 10 | 98 |

| 2 | 1-Octanol | 1 | 15 | 95 |

| 3 | 2-Propanol | 2 | 20 | 92 |

| 4 | Cyclohexanol | 2 | 15 | 94 |

| 5 | Geraniol | 1.5 | 10 | 96 |

Reactions were carried out with 1.2 equivalents of DHP in dichloromethane at room temperature.

Deprotection of THP Ethers

The removal of the THP protecting group is typically achieved by acidic hydrolysis.[2]

Protocol 3: General Procedure for Deprotection of THP Ethers

Materials:

-

THP Ether

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the THP ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography if necessary.

A variety of other reagents can also be used for deprotection, such as p-toluenesulfonic acid in ethanol (B145695) or iodine in methanol (B129727) for selective cleavage.[3][10]

Visualizations

Caption: Reaction mechanism for the acid-catalyzed synthesis of THP ethers.

Caption: General experimental workflow for the synthesis of THP ethers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under acidic conditions.[1][2] This acetal-type protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis. The subsequent deprotection, typically an acidic hydrolysis or alcoholysis, regenerates the parent alcohol.[1][2][3]

These application notes provide a comprehensive overview of the acidic hydrolysis of THP ethers, including the reaction mechanism, a variety of catalytic systems, and detailed experimental protocols.

Reaction Mechanism

The deprotection of a THP ether under acidic conditions proceeds through a reversible acetal (B89532) hydrolysis mechanism. The key steps involve protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to regenerate the dihydropyran or a corresponding derivative.[2][3][4]

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Catalytic Systems for THP Ether Deprotection

A wide range of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.

| Catalyst System | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Notes |

| Brønsted Acids | |||||

| Acetic Acid / H₂O / THF | THF/H₂O | Room Temp. - 45°C | 1 - 24 h | Good to Excellent | A common and mild method.[2][5] |

| p-Toluenesulfonic acid (TsOH) | Methanol, Ethanol | Room Temp. | 1 - 2 h | Good to Excellent | Effective, but can lead to transesterification with alcoholic solvents.[5][6] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. | 1 - 12 h | Good to Excellent | A milder alternative to TsOH, useful for acid-sensitive substrates.[2][6] |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5 - 2 h | Good to Excellent | Effective at low concentrations (e.g., 2%).[6] |

| Hydrochloric acid (HCl) | Dichloromethane, Methanol | Room Temp. | 1 - 4 h | Good to Excellent | A readily available and strong acid catalyst.[5] |

| Lewis Acids | |||||

| Bismuth(III) triflate (Bi(OTf)₃) | Solvent-free or CH₃CN | Room Temp. | 0.5 - 3 h | High | Effective under mild conditions.[1][7] |

| Iron(III) tosylate (Fe(OTs)₃·6H₂O) | Methanol | Room Temp. | 0.5 - 6 h | Excellent | An inexpensive and easy-to-handle catalyst.[8][9] |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Room Temp. | 0.25 - 2 h | High | Can also effect oxidative deprotection. |

| Heterogeneous Catalysts | |||||

| Amberlyst-15 | Methanol, CH₂Cl₂ | Room Temp. | 1 - 8 h | Excellent | A solid acid resin that simplifies workup through filtration.[5] |

| Zeolite H-beta | Dichloromethane | Room Temp. | 0.5 - 2 h | High | Recyclable catalyst with high efficiency.[1] |

| Silica-supported sulfuric acid | Methanol | Room Temp. | 0.5 - 3 h | High | A reusable solid acid catalyst.[7] |

Experimental Protocols

Protocol 1: General Procedure using Acetic Acid

This protocol is a widely used and mild method for the deprotection of THP ethers.

-

Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

The use of a solid-supported acid simplifies the workup procedure.

-

Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: The resulting crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Caption: General Experimental Workflow for THP Deprotection.

Concluding Remarks

The acidic hydrolysis of THP ethers is a reliable and versatile method for the deprotection of alcohols. The availability of a wide array of acidic catalysts, from mild Brønsted acids to robust solid-supported reagents, allows for the selective deprotection of THP ethers in the presence of other functional groups. Careful selection of the catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly with acid-sensitive substrates. The protocols outlined in these notes provide a solid foundation for researchers to effectively utilize this important deprotection strategy in their synthetic endeavors.

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. "A mild method for the deprotection of tetrahydropyranyl (THP) ethers c" by Ram Mohan, Matthew Bockman et al. [digitalcommons.iwu.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Tetrahydropyranyldiethyleneglycol (THP-DEG) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient assembly of amino acid chains. The choice of linker, which tethers the growing peptide to the solid support, is critical for a successful synthesis. This document details the application of a conceptual Tetrahydropyranyldiethyleneglycol (THP-DEG) linker in SPPS. While direct literature on a linker with this specific nomenclature is scarce, its name suggests a combination of a Tetrahydropyranyl (THP) moiety for acid-labile cleavage and a diethyleneglycol (DEG) spacer to enhance solubility and reduce peptide aggregation.

The THP group is a well-established protecting group for alcohols in organic synthesis and has been explored for the side-chain protection of serine, threonine, and cysteine in Fmoc/tBu-based SPPS.[1][2] Its acid lability makes it an attractive candidate for a cleavable linker. The incorporation of a DEG spacer is a common strategy to improve the solvation of the resin and the growing peptide chain, thereby mitigating aggregation issues that can hinder synthesis efficiency, especially for long or hydrophobic sequences.

These application notes provide a comprehensive overview of the potential use of a THP-DEG linker, including its proposed structure, a detailed experimental protocol for its use in SPPS, and data on cleavage conditions.

Hypothetical Structure and Rationale

The proposed THP-DEG linker would be attached to a solid support, such as polystyrene resin. The diethyleneglycol portion acts as a flexible and hydrophilic spacer, while the tetrahydropyranyl ether linkage serves as the acid-labile point for peptide cleavage.

Caption: Proposed structure of a THP-DEG linker attached to a solid support.

Experimental Protocols

Resin Preparation and First Amino Acid Attachment

This protocol describes the loading of the first Fmoc-protected amino acid onto the THP-DEG functionalized resin.

Materials:

-

THP-DEG functionalized resin

-

Fmoc-protected amino acid (4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Swell the THP-DEG resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

-

In a separate vessel, dissolve the Fmoc-protected amino acid in DCM.

-

Add DIC and DMAP to the amino acid solution and stir for 20 minutes at room temperature.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.

-

Dry the resin under vacuum.

-

Determine the loading capacity of the resin using a spectrophotometric method to quantify the Fmoc group.

Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines the iterative steps for elongating the peptide chain.[3]

Materials:

-

Fmoc-amino acid-loaded THP-DEG resin

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in DMF (v/v)

-

DMF

-

DCM

Procedure:

-

Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x resin volume).

-

-

Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x resin volume) and DCM (2 x resin volume).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Repeat steps 2-4 for each subsequent amino acid in the sequence.

Caption: Workflow for a single cycle of solid-phase peptide synthesis.

Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the THP-DEG resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound THP-DEG resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail. The composition will depend on the amino acid composition of the peptide (see Table 1).

-